molecular formula C13H11F2NO2S B1435181 2-[2-(2,5-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid CAS No. 1803581-34-1

2-[2-(2,5-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid

Cat. No. B1435181
M. Wt: 283.3 g/mol
InChI Key: RJOVVWOESCKFGX-UHFFFAOYSA-N
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Description

The compound “2-[2-(2,5-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a difluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with two fluorine atoms attached .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a thiazole ring attached to a difluorophenyl group and a 2-methylpropanoic acid group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis of Potent Agonists

An efficient synthesis pathway was developed for a potent PPARpan agonist, highlighting the compound's significance in medicinal chemistry. This synthesis involves a regioselective carbon-sulfur bond formation, indicating the compound's utility in the development of therapeutics with specific target engagement mechanisms (Guo et al., 2006).

Photochromic Systems

Research into diarylethenes with thiazole rings demonstrates the compound's application in creating photochromic systems. These systems exhibit reversible photocyclization, which significantly impacts material sciences, particularly in the development of smart materials and optical storage solutions (Uchida et al., 1998).

Antimicrobial Activities

A novel series of thiazolidin-4-ones demonstrated considerable antibacterial and antifungal activities, suggesting the compound's potential in creating new antimicrobial agents. This highlights the significance of such compounds in addressing the growing concern of antibiotic resistance (Adem et al., 2022).

Molecular Docking Studies

Molecular docking studies of newly synthesized derivatives showed promising interactions with proteins, indicating the compound's potential in drug design and discovery. This approach enables the identification of compounds with high efficacy and specificity towards biological targets (Adem et al., 2022).

properties

IUPAC Name

2-[2-(2,5-difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO2S/c1-13(2,12(17)18)10-6-19-11(16-10)8-5-7(14)3-4-9(8)15/h3-6H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOVVWOESCKFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CSC(=N1)C2=C(C=CC(=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2,5-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(2,5-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
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2-[2-(2,5-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
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